molecular formula C29H35N7O3.2CF3CO2H B1662605 Bibo 3304 trifluoroacetate CAS No. 191868-14-1

Bibo 3304 trifluoroacetate

Cat. No. B1662605
M. Wt: 643.7 g/mol
InChI Key: FBMCYYWIBYEOST-GJFSDDNBSA-N
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Description

Bibo 3304 trifluoroacetate is a high affinity NPY Y1 receptor antagonist. The IC50 values are 0.38 and 0.72 nM at human and rat receptors respectively . It displays > 2600-fold selectivity over Y2, Y4 and Y5 receptors . It inhibits NPY - and fasting-induced feeding in vivo following central administration .


Molecular Structure Analysis

The molecular weight of Bibo 3304 trifluoroacetate is 757.69 . The chemical formula is C29H35N7O3.2CF3CO2H .


Physical And Chemical Properties Analysis

Bibo 3304 trifluoroacetate has a molecular weight of 643.66 and a molecular formula of C31H36F3N7O5 .

Scientific Research Applications

“Bibo 3304 trifluoroacetate” is a highly potent and selective NPY Y1 receptor antagonist . It has been used in various studies due to its ability to inhibit food intake induced by NPY (neuropeptide Y) or fasting in rodents . Additionally, it has been found to eliminate NPY effects on fear extinction retrieval in rats .

The specific scientific fields where “Bibo 3304 trifluoroacetate” is commonly used include neurobiology and pharmacology . In these fields, it’s often used to study the role of the NPY Y1 receptor in various biological processes .

  • Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

    • Bibo 3304 trifluoroacetate has been identified as a selective inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5) .
    • PRMT5 is an enzyme that plays a crucial role in cellular regulation and survival .
    • The compound has been examined for its impact on cellular regulation and survival, with findings indicating that it can influence cell growth and survival .
    • The methods of application or experimental procedures would involve administering the compound to cells in a controlled environment, and observing its effects on cell growth and survival .
    • The outcomes of these studies have shown that Bibo 3304 trifluoroacetate can effectively inhibit PRMT5, thereby influencing cell growth and survival .
  • Anxiolytic-like Effects Antagonism

    • Bibo 3304 trifluoroacetate has been found to antagonize anxiolytic-like effects of Neuropeptide Y (NPY) .
    • This application falls under the field of neurobiology, specifically in the study of anxiety disorders .
    • The methods of application would involve administering the compound to rodents in a controlled environment, and observing its effects on anxiety-like behaviors .
    • The outcomes of these studies have shown that Bibo 3304 trifluoroacetate can effectively antagonize the anxiolytic-like effects of NPY .

The specific scientific fields where “Bibo 3304 trifluoroacetate” is commonly used include neurobiology and pharmacology . In these fields, it’s often used to study the role of the NPY Y1 receptor in various biological processes .

Safety And Hazards

Bibo 3304 trifluoroacetate is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMCYYWIBYEOST-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36F3N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bibo 3304 trifluoroacetate

CAS RN

191868-14-1, 217977-06-5
Record name N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191868-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIBO-3304
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBO 3457
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBO-3304
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S Kakkat, S McClellan, D Chakroborty, C Sarkar - Cancer Research, 2023 - AACR
… study was to investigate the role of NPY in regulation of cell growth and survival in CRC and to determine the apoptosis inducing effects of Y1R antagonist, BIBO 3304 trifluoroacetate (…
Number of citations: 0 aacrjournals.org
NT Rokot, K Ataka, H Iwai, H Suzuki, H Tachibe… - …, 2021 - Elsevier
… icv administration of the Y1 receptor antagonist BIBO 3304 trifluoroacetate (n = 4) did not … and a Y1 receptor antagonist BIBO 3304 trifluoroacetate significantly decreased the food …
Number of citations: 5 www.sciencedirect.com
P Atanes, I Ruz-Maldonado, R Hawkes, B Liu… - Cellular and Molecular …, 2018 - Springer
… BIBO 3304 trifluoroacetate (BIBO), a NPY1R antagonist, was … human islets, and BIBO 3304 trifluoroacetate had no effect on … However, BIBO 3304 trifluoroacetate significantly potentiated …
Number of citations: 20 link.springer.com
NL Trent, JL Menard - Pharmacology Biochemistry and Behavior, 2011 - Elsevier
… Human, rat NPY 1–36 was obtained from Polypeptide Laboratories in San Diego, CA and BIBO 3304 trifluoroacetate was obtained from Tochris Bioscience in Strasbourg, France. …
Number of citations: 37 www.sciencedirect.com
X Wang, Z Tian, J Ma, Z Feng, Y Ou, M Zhou, J Peng… - …, 2020 - Elsevier
Opioid addiction is a brain disease that severely harms society and personal health. Although the tremendous numbers of patients worldwide and emerged negative events, effective …
Number of citations: 5 www.sciencedirect.com
NK Smith, V Kondev, TR Hunt, BA Grueter - Neuropharmacology, 2022 - Elsevier
Social interactions define the human experience, but these integral behaviors are disrupted in many psychiatric disorders. Social behaviors have evolved over millennia, and …
Number of citations: 5 www.sciencedirect.com
HM Lagraauw, I Temmink… - … of the innate …, 2015 - scholarlypublications …
Objective: Neuropeptide Y is an abundantly expressed stress–related hormone capable of modulating metabolic and immune responses involved in the development and progression …
S Yoon - 2015 - qspace.library.queensu.ca
… The NPY Y1 antagonist, BIBO 3304 trifluoroacetate was obtained from Tocris Bioscience in Bristol, UK. BIBO 3304 was dissolved in sterile water rather than saline due to poor solubility. …
Number of citations: 3 qspace.library.queensu.ca
L Li, J Liang, C Zhang, T Liu, C Zhang - Journal of Sport and Health …, 2023 - Elsevier
… BIBO 3304 trifluoroacetate, a neuropeptide Y Y1 receptor antagonist, or the replacement of glucose with mannitol, blocked α-MSH's action on MC4R in L cells, indicating that MC4R …
Number of citations: 5 www.sciencedirect.com
IG Malone, BK Hunter, HL Rossow, H Herzog… - Hormones and …, 2021 - Elsevier
… Mice receiving the Y1R antagonist BIBO 3304 trifluoroacetate in taste solutions showed decreased behavioral responsiveness to sucrose when tested in the water-deprived condition [F(…
Number of citations: 1 www.sciencedirect.com

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